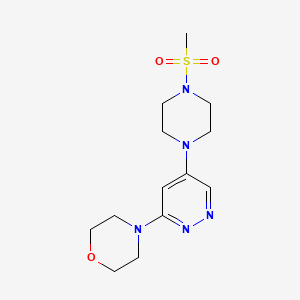

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine

説明

特性

IUPAC Name |

4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOIIADNAYEHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazine derivative reacts with piperazine.

Sulfonylation: The piperazine nitrogen is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

Morpholine Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, typically using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms in the piperazine or pyridazine rings, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Bases: Triethylamine, sodium hydroxide.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine has been explored for various scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.

Biological Studies: The compound’s interactions with biological targets are studied to understand its pharmacodynamics and pharmacokinetics.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.

作用機序

The mechanism of action of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence highlights two thienopyrimidine-based analogs with shared structural motifs (methylsulfonyl-piperazine and morpholine groups), enabling a comparative analysis.

Key Observations:

Core Heterocycle Differences: The target compound features a pyridazine core, whereas analogs in the patents use thienopyrimidine scaffolds (e.g., thieno[3,2-d]pyrimidine in and thieno[2,3-d]pyrimidine in ). Pyridazine’s smaller aromatic system may alter binding interactions compared to the fused thiophene-pyrimidine cores, which are common in kinase inhibitors.

Substituent Positioning: The methylsulfonyl-piperazine group in the target compound is attached directly to the pyridazine ring, while in the patent analogs, it is linked via a methylene bridge (-CH2-) to the thienopyrimidine core. This difference could influence conformational flexibility and target engagement.

Synthetic Routes :

- The analogs in and were synthesized using general procedure A , involving Suzuki-Miyaura coupling (as inferred from the use of boronic esters) and purification by column chromatography. The absence of specific synthesis details for the target compound limits direct methodological comparisons.

Functional Implications of Structural Variations

- Methylsulfonyl-Piperazine Group: This substituent is conserved across all compounds, likely serving as a hydrogen-bond acceptor or contributing to solubility via its polar sulfonyl group. Its placement on a pyridazine ring (target compound) versus a methylene-linked thienopyrimidine (patent analogs) may affect binding pocket accessibility .

- Morpholine Ring: The morpholine group enhances solubility and may participate in hydrophobic interactions. Its position on the pyridazine (target) versus thienopyrimidine (analogs) could modulate target selectivity.

生物活性

The compound 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an in-depth analysis of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

- CAS Number : Not specified in the sources but can be derived from the molecular formula.

The structure consists of a morpholine ring coupled with a piperazine moiety and a pyridazine component, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine exhibit significant anticancer properties. The following actions have been noted:

- Inhibition of PI3K Pathway : The compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer cells. This inhibition leads to reduced phosphorylation of downstream effectors like Akt and mTOR, ultimately triggering apoptosis in cancer cells .

- Cytotoxicity Studies : In vitro studies using MTT assays demonstrated submicromolar cytotoxicity against MCF7 breast cancer cells, indicating potent anti-tumor activity .

Neuropharmacological Effects

The morpholine derivatives have also been explored for their effects on the central nervous system (CNS):

- Enzyme Inhibition : These compounds have shown potential as inhibitors of enzymes linked to neurodegenerative diseases, which could provide therapeutic benefits in conditions like Alzheimer's disease .

- Modulation of Receptors : The interaction with various receptors involved in mood regulation suggests possible applications in treating mood disorders and pain management .

Antimicrobial Activity

Compounds featuring the piperazine and methylsulfonyl groups have been evaluated for their antibacterial properties:

- Antibacterial Activity : Studies indicate that derivatives with similar structures possess significant antibacterial action against various strains, demonstrating their potential as therapeutic agents against infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | PI3K-Akt-mTOR inhibition | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuropharmacology | Enzyme inhibition | |

| Antibacterial | Inhibits bacterial growth |

Case Study: Anticancer Efficacy

In a study examining various compounds for their anticancer efficacy, 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine was tested against multiple cancer cell lines. The results showed:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a substituted pyridazine core with functionalized piperazine and morpholine moieties. For example, analogous compounds (e.g., sulfonyl-piperazine derivatives) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .

- Optimization : Use catalysts like Pd(OAc)₂ for cross-coupling reactions, and monitor intermediates via LCMS. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and reaction time (12–24 hours) to improve yields, which range from 17% to 32% in similar systems .

Q. How is purity evaluated for this compound, and what analytical techniques are recommended?

- Analytical Workflow :

HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities (e.g., unreacted piperazine or morpholine derivatives) .

TLC : Monitor reactions using silica plates and UV visualization; Rf values for similar sulfonamide-piperazine analogs range from 0.3–0.6 in ethyl acetate/hexane (1:1) .

LCMS and NMR : Confirm molecular weight (e.g., m/z ~482.0 for analogous compounds) and assign peaks in ¹H/¹³C NMR spectra to verify substitution patterns .

Advanced Research Questions

Q. What computational methods are used to predict the conformational stability of this compound?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Semi-empirical methods like CNDO/2 can estimate dipole moments (e.g., 4.5–5.2 D for morpholine-piperazine systems) .

- Structural Insights : X-ray crystallography reveals key torsional angles (e.g., 28.03° between pyridazine and phenyl rings) and non-covalent interactions (C–H···O, C–H···π) stabilizing the crystal lattice .

Q. How do solvent pH and temperature affect the hydrolysis kinetics of the methylsulfonyl group?

- Kinetic Analysis : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC and fit data to first-order kinetics. For example, hydrolysis rates for sulfonamide analogs increase 3-fold at pH < 3 due to acid-catalyzed cleavage .

- Mitigation Strategies : Use lyophilization for long-term storage and avoid aqueous buffers below pH 5 during formulation .

Q. What strategies resolve contradictions in NMR and LCMS data during structural characterization?

- Case Study : If LCMS indicates a molecular ion (e.g., m/z 488.1) but NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers in the piperazine ring) or residual solvents. Use variable-temperature NMR (VT-NMR) to suppress line broadening .

- Validation : Compare experimental ¹³C NMR shifts with DFT-predicted values (mean deviation < 1 ppm confirms assignments) .

Q. How are impurities profiled for this compound, and what regulatory thresholds apply?

- Impurity Screening :

- LC-MS/MS : Detect trace impurities (e.g., des-methylsulfonyl analogs) at limits of quantification (LOQ) ≤ 0.1% .

- Pharmacopeial Standards : Follow ICH Q3A guidelines, requiring identification and control of impurities ≥ 0.15% .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。